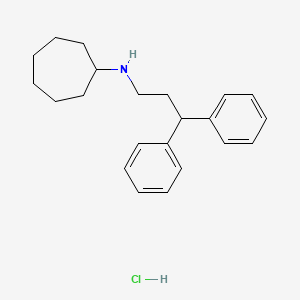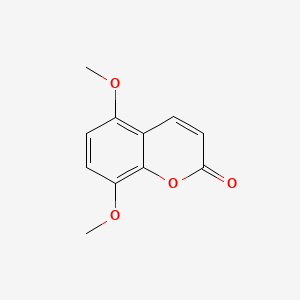
5,8-Dimethoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its presence in various plants and its potential biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,8-Dimethoxycoumarin can be synthesized through several methods. One common approach involves the use of dimethoxysalicylaldehyde as a starting material. The synthesis typically involves the reaction of dimethoxysalicylaldehyde with a phosphorane reagent in N,N-diethylaniline under reflux conditions . This method yields this compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the coumarin ring, potentially leading to dihydrocoumarins.
Substitution: Substitution reactions can introduce different functional groups into the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated coumarins, while reduction can produce dihydrocoumarins.
Applications De Recherche Scientifique
5,8-Dimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of pharmaceuticals and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with 5-HT3 receptors and monoamines, which play a role in its analgesic and antiallodynic effects.
Pathways Involved: The compound can modulate neurotransmitter levels, such as serotonin and dopamine, and influence inflammatory pathways by reducing TNF-α levels.
Comparaison Avec Des Composés Similaires
7,8-Dimethoxycoumarin: Known for its renoprotective effects and potential in treating acute renal failure.
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin): Exhibits various biological activities and is found in several plant species.
Uniqueness of 5,8-Dimethoxycoumarin: this compound stands out due to its specific biological activities, particularly its potential in cancer therapy and its ability to modulate insulin and amylin secretion. Its unique interaction with molecular targets like 5-HT3 receptors further distinguishes it from other coumarins.
Propriétés
Numéro CAS |
57585-52-1 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3 |
Clé InChI |
YITSCFOPPAUZLM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=O)OC2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



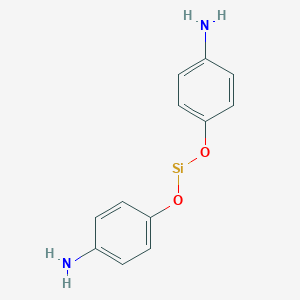
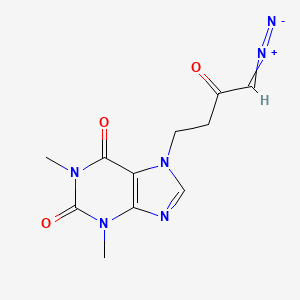


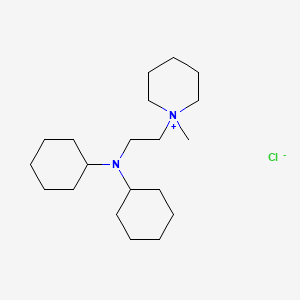

![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

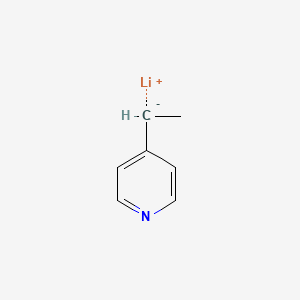
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
